molecular formula C21H16Cl2N2OS B2501185 2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide CAS No. 341968-01-2

2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide

Cat. No. B2501185
CAS RN: 341968-01-2
M. Wt: 415.33
InChI Key: QJZNDDMXGBFBKP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

There is no detailed molecular structure analysis available for this compound .


Physical And Chemical Properties Analysis

While some basic physical and chemical properties like boiling point, melting point, and density are mentioned , there is no comprehensive analysis available.

Scientific Research Applications

Synthesis and Characterization

The compound has been involved in the synthesis of new chemical derivatives with potential pharmacological activities. For example, novel benzimidazole derivatives were synthesized for anti-inflammatory testing, showing moderate to considerable activity in some compounds (Manjula, Devi, Raghunandhan, Rao, 2011). Another study focused on designing, synthesizing, and biologically evaluating novel 4-chloro-1,3-benzoxazole derivatives as anticancer agents, demonstrating appreciable antimicrobial, MIC, antioxidant activity, and anticancer potential for selected compounds (Fathima, Vagdevi, Shafeeulla, Afroz, Shreedhara, 2022).

Antimicrobial and Antibacterial Studies

Research has also explored the antimicrobial and antibacterial capabilities of compounds derived from 2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide. For instance, novel Schiff bases and their metal complexes were synthesized and characterized, showing antimicrobial activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis (Ambhure, Mirgane, Thombal, Nawale, Marathe, Pawar, 2017). Another study synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, identifying them as potential anti-bacterial agents with moderate inhibitors of α-chymotrypsin enzyme (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, Akhtar, 2014).

Antioxidant Activities

Furthermore, derivatives of this compound have been assessed for their antioxidant properties. A study synthesized new thiosemicarbazide derivatives from 2-(ethylsulfanyl)benzohydrazide, which, upon screening, showed significant radical scavenging and ferric reducing antioxidant power, surpassing those of standard antioxidants like gallic acid and ascorbic acid in some cases (Nazarbahjat, Nordin, Abdullah, Abdulla, Yehye, Halim, Kee, Ariffin, 2014).

Mechanism of Action

There is no information available on the mechanism of action of this compound .

properties

IUPAC Name

N-(benzhydrylideneamino)-2-(2,6-dichlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2OS/c22-17-12-7-13-18(23)21(17)27-14-19(26)24-25-20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZNDDMXGBFBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)CSC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide

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